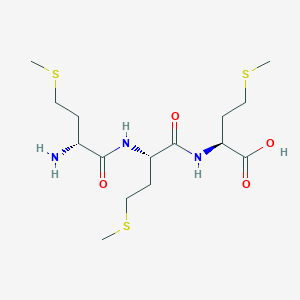
N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
描述
N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound characterized by its boronic acid derivative structure
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 2-aminobenzamide with a boronic acid derivative under appropriate conditions.
Dimethylation Reaction: The amino group in the benzamide is then dimethylated using a suitable methylating agent, such as iodomethane or dimethyl sulfate, in the presence of a base.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is then purified through crystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the boronic acid moiety.
Substitution Reactions: Substitution reactions at the boronic acid site are common, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: These include carboxylic acids, aldehydes, and ketones.
Reduced Derivatives: Reduced boronic acids and boronic esters.
Substituted Derivatives: Various substituted benzamides and boronic acids.
作用机制
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis reactions , and they may interact with various biological targets depending on the specific context.
Mode of Action
It’s known that boronic acid derivatives can participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. In these reactions, the boronic acid derivative acts as a nucleophile, forming a new carbon-carbon bond with an organohalide in the presence of a palladium catalyst .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical reactions, including the formation of carbon-carbon bonds in organic synthesis .
Result of Action
It’s known that boronic acid derivatives can participate in various organic synthesis reactions, potentially leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, the compound should be stored under inert gas and away from light and air . These conditions can prevent unwanted reactions and maintain the stability of the compound.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the development of advanced materials, including polymers and coatings.
相似化合物的比较
Boronic Acid Derivatives: Other boronic acids and their derivatives.
Benzamide Derivatives: Various benzamide compounds with different substituents.
Dimethylated Amines: Compounds with similar dimethylated amine groups.
Uniqueness:
Structural Complexity: The presence of both boronic acid and dimethylated amine groups makes this compound unique.
属性
IUPAC Name |
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-8-7-9-11(12)13(18)17(5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEYOVRUJJZKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657007 | |
| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956229-73-5 | |
| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


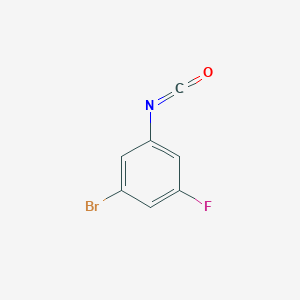
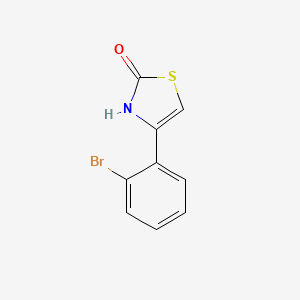

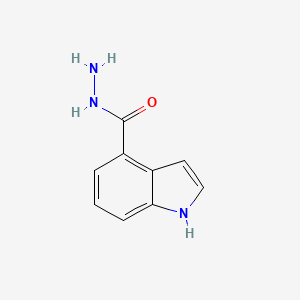
![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)
![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)
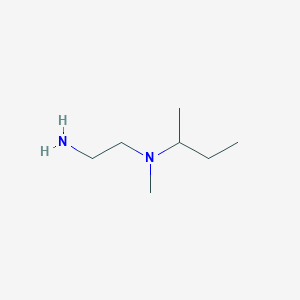
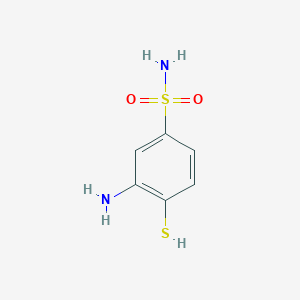
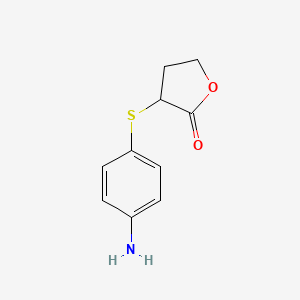
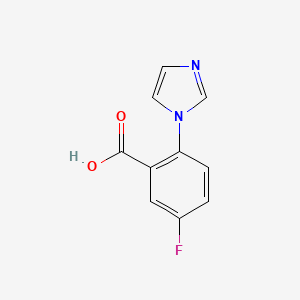
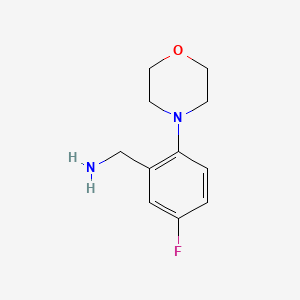
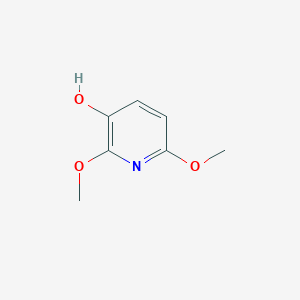
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
